8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
Description
This compound features a complex spirocyclic architecture comprising a bicyclo[3.2.1]octane core fused to a morpholin-5-one ring. Key structural elements include:
- 3-Fluoro-5-(trifluoromethyl)pyridin-2-yl substituent: Enhances metabolic stability and bioavailability via fluorine’s electronegativity and the trifluoromethyl group’s lipophilicity.
- 4',6'-Dimethyl groups: Likely influence steric interactions and solubility.
The molecular formula is inferred as C₁₇H₁₈F₄N₃O₂ (exact mass pending experimental validation). Its structural complexity places it within a class of spirocyclic compounds studied for pharmaceutical applications, particularly in central nervous system (CNS) disorders or enzyme inhibition .
Properties
IUPAC Name |
8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-2',4'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F4N3O2/c1-10-16(26)24(2)9-17(27-10)6-12-3-4-13(7-17)25(12)15-14(19)5-11(8-23-15)18(20,21)22/h5,8,10,12-13H,3-4,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXWLWGBYTUNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C4=C(C=C(C=N4)C(F)(F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights critical differences between the target compound and related spirocyclic derivatives:
*Calculated based on structural similarity; experimental data pending.
Key Comparative Insights
Bioactivity and Pharmacokinetics
- The target compound’s trifluoromethylpyridine moiety may enhance metabolic stability compared to non-fluorinated analogues (e.g., the base structure in ). Similar compounds with fluorine substituents, such as aglaithioduline, demonstrated ~70% similarity to reference drugs in bioactivity models via Tanimoto coefficient analysis.
- The hydrochloride salt (CAS 1881288-16-9) exhibits improved aqueous solubility, critical for oral bioavailability, but lacks the pyridine substituent, likely reducing target affinity.
Spectroscopic Differentiation
- NMR profiling (as in ) would reveal distinct chemical shifts in regions corresponding to the pyridine and dimethyl groups. For example, protons near the trifluoromethyl group may show downfield shifts compared to non-fluorinated analogues.
Lumping Strategy Relevance
- Compounds like the target and its hydrochloride salt could be “lumped” into a surrogate category for predictive modeling, as their structural similarities suggest analogous degradation pathways and environmental behavior.
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